4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid

Beschreibung

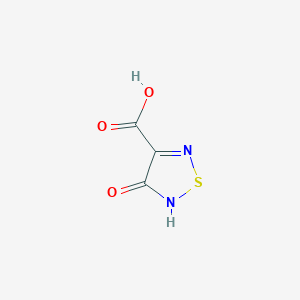

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid (C₃H₂N₂O₃S) is a heterocyclic compound featuring a thiadiazole core substituted with hydroxyl and carboxylic acid groups at positions 4 and 3, respectively (SMILES: O=C(O)c1nsnc1O; InChI: InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8)) . It has garnered attention for its role as a lactate dehydrogenase (LDH) inhibitor, competing with pyruvate for binding to the enzyme’s active site . Structural studies on Plasmodium falciparum LDH (pfLDH) revealed that the sulfur atom in its thiadiazole ring forms a hydrogen bond with serine 245, enhancing inhibitory activity . This compound also serves as a precursor in synthesizing amides and derivatives for pharmacological applications .

Eigenschaften

IUPAC Name |

4-oxo-1,2,5-thiadiazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2N2O3S/c6-2-1(3(7)8)4-9-5-2/h(H,5,6)(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVZITYNLUYJDOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45654-48-6 | |

| Record name | 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Thermal Decarboxylation of Thiadiazole Dicarboxylic Acid Derivatives

The stepwise thermal decarboxylation of 1,2,5-thiadiazole-3,4-dicarboxylic acid represents a classical route to access 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid. The reaction proceeds via two distinct temperature-dependent stages:

- Initial Decarboxylation : Heating the dicarboxylic acid derivative at 160–180°C results in the loss of the first carboxyl group as carbon dioxide, yielding 1,2,5-thiadiazole-3-carboxylic acid.

- Secondary Decarboxylation : Further heating above 200°C removes the second carboxyl group, forming the parent 1,2,5-thiadiazole.

To isolate the mono-decarboxylated intermediate (this compound), precise temperature control and rapid quenching are critical. The reaction mechanism involves homolytic cleavage of the C–COOH bond, followed by radical stabilization through resonance within the thiadiazole ring.

Cyclization of Thiosemicarbazide Derivatives

A widely employed strategy involves the cyclization of thiosemicarbazide intermediates with cyclopropane dicarboxylic acid precursors. For example, 1,1-cyclopropane dicarboxylic acid reacts with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 1,1-bis(2-amino-1,3,4-thiadiazol-5-yl)cyclopropane. Hydrolysis of this intermediate under acidic conditions yields this compound.

Key Reaction Parameters :

- Solvent : Anhydrous dichloroethane or toluene.

- Temperature : Reflux conditions (80–110°C).

- Catalyst : POCl₃ (2.5–3.0 equivalents).

This method achieves moderate yields (45–60%) and is favored for its scalability. However, the use of POCl₃ necessitates stringent safety protocols due to its corrosive nature.

Photochemical Ring Contraction of Thiadiazines

Recent advances in photochemistry have enabled the synthesis of 1,2,5-thiadiazole derivatives via light-mediated ring contraction. Irradiation of 1,2,6-thiadiazines under aerobic conditions with visible light (450 nm) induces a [3+2] cycloaddition with singlet oxygen (¹O₂), followed by ring contraction to form 1,2,5-thiadiazole-1-oxides. Subsequent reduction or hydrolysis yields the target hydroxy-carboxylic acid derivative.

Optimized Conditions :

- Light Source : LED lamps (450 nm, 20 W).

- Solvent : Acetonitrile or tetrahydrofuran.

- Reaction Time : 12–24 hours.

This method offers exceptional atom economy (≈95%) and avoids toxic reagents, making it environmentally favorable. Computational studies confirm that the reaction proceeds via a low-energy transition state (ΔG‡ = 21.7 kcal/mol).

Oxidative Functionalization of Mercapto-Thiadiazoles

Oxidation of 3-mercapto-1,2,5-thiadiazole-4-carboxylic acid derivatives provides an alternative pathway. Treatment with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) selectively oxidizes the thiol group to a hydroxyl moiety without over-oxidizing the sulfur atom in the thiadiazole ring.

Representative Procedure :

- Dissolve 3-mercapto-1,2,5-thiadiazole-4-carboxylic acid (1.0 mmol) in acetic acid.

- Add 30% H₂O₂ (1.2 equivalents) dropwise at 0°C.

- Stir at room temperature for 6 hours.

- Quench with ice water and isolate via vacuum filtration.

This method achieves yields of 70–85% and is notable for its regioselectivity.

Hydrolysis of Cyano or Nitrile Precursors

Hydrolytic cleavage of cyano-substituted thiadiazoles under strongly acidic or basic conditions provides access to carboxylic acid derivatives. For example, refluxing 3-cyano-4-hydroxy-1,2,5-thiadiazole in 6M HCl for 12 hours results in quantitative conversion to the carboxylic acid.

Mechanistic Insight :

The reaction proceeds via a two-step process:

- Protonation of the nitrile group to form an iminium intermediate.

- Nucleophilic attack by water, followed by tautomerization to the carboxylic acid.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Thermal Decarboxylation | 50–65 | 4–6 hours | Scalability, minimal byproducts | High energy input, intermediate isolation |

| Thiosemicarbazide Cyclization | 45–60 | 8–12 hours | Compatibility with diverse substrates | Use of corrosive POCl₃ |

| Photochemical Contraction | 75–90 | 12–24 hours | Ambient conditions, high atom economy | Specialized equipment required |

| Oxidative Functionalization | 70–85 | 6–8 hours | High regioselectivity | Sensitivity to oxidizing agents |

| Nitrile Hydrolysis | 80–95 | 12–18 hours | High conversion rates | Harsh acidic conditions |

Analyse Chemischer Reaktionen

Types of Reactions

4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiols or thioethers.

Substitution: The carboxylic acid group can be substituted with other functional groups such as esters or amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, esters, and amides. These products have diverse applications in various fields, including pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₃H₂N₂O₃S

- Molecular Weight : 146.125 g/mol

- Structure : The compound features a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom, along with a carboxylic acid group and a hydroxyl group.

Pharmaceutical Applications

-

Antimicrobial Activity

- Overview : 4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid exhibits potential as an antimicrobial agent. Its structure allows it to interact with various biological targets, including enzymes involved in metabolic pathways.

- Case Study : Research indicates that derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against bacteria and fungi. For instance, derivatives showed significant activity against Staphylococcus aureus and Escherichia coli .

-

LDHA Inhibition

- Mechanism of Action : The compound has been identified as an inhibitor of lactate dehydrogenase (LDHA), an enzyme critical in the metabolic pathway of cancer cells. By inhibiting LDHA, this compound may reduce lactate production and limit tumor growth.

- Research Findings : Studies have demonstrated that this inhibition can lead to decreased viability of cancer cells in vitro .

- Cardiovascular Applications

Agricultural Applications

- Pesticide Development

- Functionality : The compound's biological activity makes it a candidate for developing new pesticides or herbicides. Its ability to disrupt metabolic processes in pests could lead to effective pest control solutions.

- Research Insights : Preliminary studies indicate that formulations containing this compound can inhibit the growth of certain plant pathogens .

Synthetic Routes

Several synthetic methods have been developed for producing this compound:

| Method | Description |

|---|---|

| Reaction with Epihalohydrin | Involves the reaction of 4-hydroxy-1,2,5-thiadiazole with epihalohydrin to produce various derivatives. |

| Esterification | The use of N-bromosuccinimide followed by esterification to yield alkyl esters has been explored for enhancing solubility and bioactivity. |

| Reductive Alkylation | This method allows for the introduction of various substituents that can modify the compound's biological activity. |

Wirkmechanismus

The mechanism of action of 4-oxo-4,5-dihydro-1,2,5-thiadiazole-3-carboxylic acid involves its interaction with specific molecular targets. For example, it can chelate metal ions such as magnesium, which is essential for its biological activity . The compound can also inhibit enzymes by binding to their active sites, thereby disrupting their normal function .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Heterocyclic Bioisosteres: Thiadiazole vs. Oxadiazole

The 4-hydroxy-1,2,5-oxadiazole-3-yl group is a bioisostere for carboxylic acids in ionotropic glutamate receptor (iGluR) ligands. Unlike the thiadiazole variant (e.g., TDPA, 2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid), oxadiazole derivatives exhibit varied receptor selectivity:

- TDPA (Thiadiazole derivative) : Preferentially binds AMPA receptors (EC₅₀ = 10 μM at iGluR2) .

- Oxadiazole homologues : Show dual activity as weak AMPA agonists and NMDA antagonists (e.g., (+)-15 and (+)-18) or selective NMDA antagonism (e.g., (−)-15 and (−)-18) .

The sulfur atom in thiadiazole enhances hydrogen-bonding interactions in enzyme inhibition, while oxygen in oxadiazole modulates electronic properties and receptor affinity .

Vicinal Hydroxyl-Carboxyl Azoles: Thiadiazole vs. Isoxazole

Both 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid and 3-hydroxyisoxazole-4-carboxylic acid inhibit LDH by mimicking pyruvate. Key differences include:

Substituent Variations in Thiadiazole Carboxylic Acids

4-Chloro-1,2,5-thiadiazole-3-carboxylic Acid

- Structure : Chlorine replaces the hydroxyl group (C₃HClN₂O₂S; CAS 5097-44-9) .

- Properties : The electron-withdrawing Cl increases acidity (pKa ~1.5) and reactivity in nucleophilic substitutions. Used as a biochemical reagent for synthesizing agrochemicals .

4-Amino-1,2,5-thiadiazole-3-carboxylic Acid

- Structure: Amino group replaces hydroxyl (C₃H₃N₃O₂S) .

- Applications : Serves as a precursor for hydrazides and ureido derivatives (e.g., 4-ureido-1,2,5-thiadiazole-3-carboxamide), which are intermediates in antimalarial drug development .

4-(2-Hydroxyphenyl)-1,2,5-thiadiazole-3-carboxylic Acid

Data Tables

Table 1. Key Structural Analogues of this compound

Biologische Aktivität

4-Hydroxy-1,2,5-thiadiazole-3-carboxylic acid is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The structure of this compound features a thiadiazole ring with a hydroxyl group and a carboxylic acid functional group. The presence of these functional groups contributes to its biological properties, including antibacterial and anti-inflammatory effects.

Biological Activities

1. Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted that derivatives of thiadiazoles are particularly potent against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 62.5 µg/mL .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 3.91 - 62.5 | |

| Nitrofurantoin (reference) | Antibacterial | Varies |

2. Anti-inflammatory Properties

Thiadiazole compounds are known for their anti-inflammatory activities. The incorporation of the thiadiazole ring in drug design has been associated with reduced inflammation in various models. Studies have shown that certain derivatives can inhibit inflammatory mediators effectively .

3. Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have indicated that thiadiazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against Staphylococcus aureus strains compared to standard antibiotics like nitrofurantoin .

Study on Anti-inflammatory Mechanisms

Another significant study focused on the anti-inflammatory effects of thiadiazoles in animal models. The results indicated that compounds containing the thiadiazole ring could significantly reduce edema and inflammatory cytokine levels in treated subjects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid and its derivatives?

- Methodological Answer : The compound can be synthesized via refluxing 3-formyl-indole derivatives with thiourea or thiazolidinone precursors in acetic acid with sodium acetate as a catalyst. For example, coupling 3-formyl-1H-indole-2-carboxylic acid with 2-thioxo-thiazolidin-4-one under reflux (3–5 h) yields thiadiazole derivatives after recrystallization . Chiral resolution of enantiomers, such as the Asp analogue, is achievable using chiral HPLC .

Q. How is the purity and structure of this compound validated?

- Methodological Answer : Characterization involves spectroscopic techniques:

- IR Spectroscopy : Key bands at 1670 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N), and 810 cm⁻¹ (S-N stretch) confirm functional groups .

- UV-Vis : Absorbance maxima at 219 nm and 345 nm in acidic conditions indicate π→π* and n→π* transitions .

- Paper Chromatography : Fluorescence under UV light (254 nm) distinguishes derivatives (e.g., yellow/orange for ureido carboxamides vs. blue for amino-thiadiazoles) .

Q. What are the primary bioisosteric applications of this compound in receptor studies?

- Methodological Answer : The 4-hydroxy-1,2,5-thiadiazol-3-yl moiety acts as a carboxylic acid bioisostere in ionotropic glutamate receptors (iGluRs). For example, TDPA (2-amino-3-(4-hydroxy-1,2,5-thiadiazol-3-yl)propionic acid) shows AMPA receptor preference (EC₅₀ = 10 μM at iGluR2), validated via competitive binding assays with radiolabeled ligands .

Advanced Research Questions

Q. How does this compound modulate receptor selectivity between NMDA and AMPA subtypes?

- Methodological Answer : Stereoselectivity and homologation influence receptor affinity. For instance:

- The (+)-isomer of Glu homologues exhibits weak agonism at iGluR2 but antagonism at NR1/NR2A (NMDA subtype), while (−)-isomers are selective NR1/NR2A antagonists .

- Chiral HPLC separation and electrophysiological assays (e.g., patch-clamp) are critical for evaluating subtype-specific activity .

Q. What mechanisms underlie its inhibition of lactate dehydrogenase (LDH) in cancer metabolism?

- Methodological Answer : The compound competes with pyruvate for binding to LDHA’s active site, as shown via ¹⁴C-labeled pyruvate displacement assays. PSTMB (a related inhibitor) reduces LDHA activity by >80% at 10 μM, validated through enzymatic kinetics and apoptosis assays in tumor models .

Q. How do hydrolysis and cyclization conditions affect its stability and byproduct formation?

- Methodological Answer : In basic aqueous solutions (e.g., 0.1N NaOH), V-butyl-4-ureido derivatives undergo cyclization to form thiadiazolo-pyrimidines, followed by hydrolysis to carboxylic acids. Acid quenching and lyophilization isolate intermediates like III (Rt = 0.5 hr), identified via IR and paper chromatography .

Q. How should researchers address contradictions in bioisosteric efficacy across receptor classes?

- Methodological Answer : Context-dependent effects (e.g., agonist vs. antagonist behavior in AMPA vs. NMDA receptors) require systematic profiling:

- Functional Assays : Measure EC₅₀/IC₅₀ ratios across receptor subtypes using HEK293 cells expressing cloned iGluRs .

- Structural Analysis : Compare X-ray crystallography data of ligand-receptor complexes to identify steric/electronic mismatches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.